Chloro(4-nitrophenyl)methanol
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Overview
Description
Chloro(4-nitrophenyl)methanol is an organic compound characterized by the presence of a chloro group, a nitro group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(4-nitrophenyl)methanol can be synthesized through several methods. One common approach involves the nitration of phenol to produce 4-nitrophenol, followed by chlorination to introduce the chloro group. The final step involves the reduction of the nitro group to form the hydroxyl group, resulting in this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperatures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Chloro(4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide and amines are commonly employed.
Major Products:
Oxidation: Formation of chloro(4-nitrophenyl)ketone.
Reduction: Formation of chloro(4-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chloro(4-nitrophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Chloro(4-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo various biochemical transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and the alteration of cellular processes .
Comparison with Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: Chloro(4-nitrophenyl)methanol is unique due to the presence of both chloro and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
Properties
CAS No. |
362619-81-6 |
---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
chloro-(4-nitrophenyl)methanol |
InChI |
InChI=1S/C7H6ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4,7,10H |
InChI Key |
RNFRIQSCPSVMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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